![molecular formula C20H22O3 B1241841 1-ethenyl-3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methylidene-2,3,3a,7a-tetrahydro-1H-inden-4-one](/img/structure/B1241841.png)
1-ethenyl-3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methylidene-2,3,3a,7a-tetrahydro-1H-inden-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethenyl-3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methylidene-2,3,3a,7a-tetrahydro-1H-inden-4-one is a natural product found in Ottelia alismoides with data available.
Aplicaciones Científicas De Investigación
Structural Analysis and Tautomerism
- Tautomerism in Curcuminoid NH-pyrazoles : The study on NH-pyrazoles, compounds related to the one , demonstrates the importance of tautomerism in determining their structures. These compounds, including variants with hydroxy and methoxy groups, show complex hydrogen bonding patterns and varied tautomerism in solution and solid states (Cornago et al., 2009).
Synthesis and Chemical Reactions
- Manganese-Mediated Synthesis of Cyclic Peroxides : Research on the synthesis of cyclic peroxides from alkenes and active methylene compounds highlights the use of compounds similar to the queried chemical in creating structurally complex molecules (Qian et al., 1992).
- Rhodium-Catalyzed Hydroboration of Vinylarenes : A study on the hydroboration of vinylarenes, including methoxyphenyl ethenes, underscores the relevance of such compounds in catalytic processes (Brown & Lloyd‐Jones, 1994).
- Wessely Oxidation and Intramolecular Diels–Alder Reactions : The use of ethyl E-5-(4-ethyl-2-hydroxyphenyl)-2-pentenoate, structurally related to the queried compound, in Wessely oxidation and Diels-Alder reactions, illustrates the potential applications in synthetic chemistry (Yates et al., 1993).
- Formation of 1,2-Dioxanes : Investigating the formation of 1,2-dioxanes using manganese(III) with compounds including bis(4-methoxyphenyl)ethene shows the application in creating cyclic structures (Nishino et al., 1991).
- Novel Tricyclic Cyclobutanone Ketal : The synthesis of a novel tricyclic cyclobutanone ketal, structurally related to the queried chemical, provides insight into the creation of unique molecular frameworks (Britten et al., 1997).
Surface Interaction and Self-Assembly
- Surface Interaction of Cyclodextrins with Organic Dyes : Research on the interaction of cyclodextrins with organic dyes, including compounds with methoxyphenyl ethenyl groups, demonstrates potential applications in material science and nanotechnology (Ivanova et al., 2010).
Spectroscopic and Structural Characterization
- Photophysical Studies of Substituted 1,2-Diarylethenes : Studies on the photophysical properties of substituted diarylethenes, including methoxyphenyl variants, contribute to understanding their potential in optical and electronic applications (Singh & Kanvah, 2001).
Synthesis of Structurally Complex Compounds
- Synthesis of Z-3-Alkoxy-2-[(4′-Methoxyphenyl)methylidene]-1(3H)-isobenzofuranones : The photoreorganization of 2-alkoxy-2-(4′-methoxyphenyl)-1H-indene-1,3(2H)-diones to create Z-3-alkoxy isobenzofuranones illustrates the versatility in synthetic routes for structurally related compounds (Kapoor et al., 2003).
Propiedades
Nombre del producto |
1-ethenyl-3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methylidene-2,3,3a,7a-tetrahydro-1H-inden-4-one |
|---|---|
Fórmula molecular |
C20H22O3 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1-ethenyl-3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methylidene-2,3,3a,7a-tetrahydro-1H-inden-4-one |
InChI |
InChI=1S/C20H22O3/c1-4-14-11-15(20-16(21)7-5-12(2)19(14)20)9-13-6-8-18(23-3)17(22)10-13/h4-8,10,14-15,19-20,22H,1-2,9,11H2,3H3 |
Clave InChI |
ODHHTIYRUDURPW-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CC2CC(C3C2C(=O)C=CC3=C)C=C)O |
Sinónimos |
RPR 112378 RPR-112378 RPR112378 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B1241760.png)
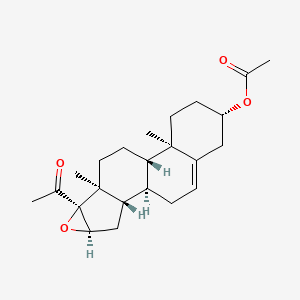
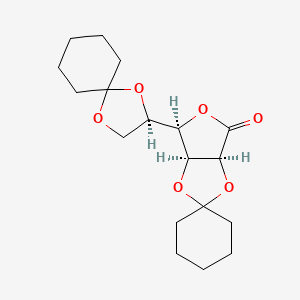
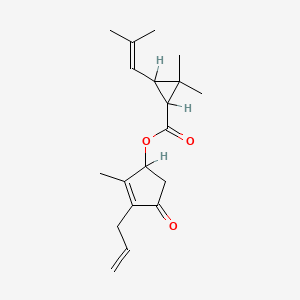
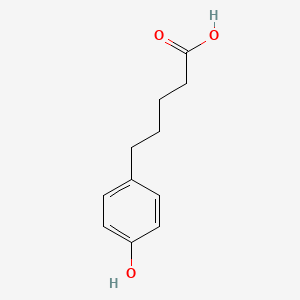
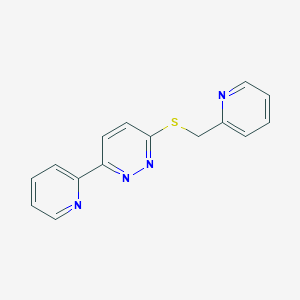
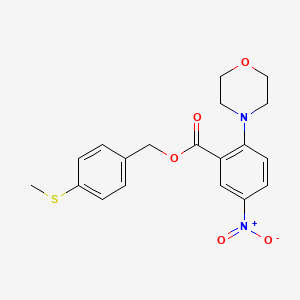
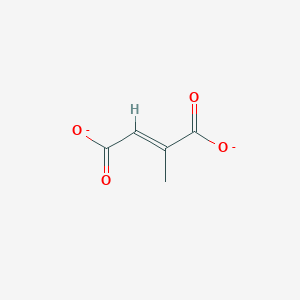
![(8R,9S,13S,14R)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1241773.png)

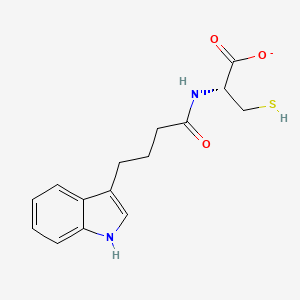
![1-[(4-Chlorophenyl)methyl]-4-(4-phenyl-1-piperazinyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1241779.png)
![(8R,9S,13S,14R,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1241780.png)
![(5Z)-5-[(2-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B1241782.png)